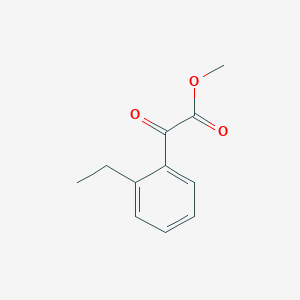

Methyl 2-ethylbenzoylformate

Description

Significance of Alpha-Keto Esters as Synthetic Intermediates and Reagents

Alpha-keto esters are a class of organic compounds characterized by a ketone group positioned at the carbon atom alpha to an ester group. This arrangement of functional groups makes them highly valuable and versatile intermediates in organic synthesis. They serve as precursors for a wide array of more complex molecules, including amino acids, heterocyclic compounds, and various natural product analogs and pharmaceuticals.

The reactivity of α-keto esters is diverse. The ketone's carbonyl group can undergo nucleophilic addition, reduction to a secondary alcohol, or participate in aldol-type reactions. The ester group can be hydrolyzed, ammonolyzed, or transesterified. This dual reactivity allows chemists to selectively manipulate different parts of the molecule to construct complex molecular architectures. Furthermore, β,γ-unsaturated α-ketoesters are employed as effective acceptors in 1,4-addition reactions and 1,2-addition reactions, leading to the formation of versatile chiral building blocks. frontiersin.org

Several methods have been developed for the synthesis of α-keto esters, including the oxidation of corresponding α-hydroxy esters, Friedel-Crafts acylation, and more recently, advanced catalytic methods that offer greater efficiency and environmental compatibility. wikipedia.org Their stability and ease of handling further enhance their utility as pivotal reagents in modern synthetic chemistry. wikipedia.org

Overview of Research Directions and Academic Importance of Methyl 2-ethylbenzoylformate

While the broader class of benzoylformates has been the subject of considerable study, specific academic research focusing exclusively on this compound is limited in published literature. However, its academic importance can be inferred from the extensive research on its close structural analogs, such as ethyl benzoylformate and methyl benzoylformate.

Research on these related compounds primarily revolves around their use as substrates in asymmetric synthesis, where the goal is to produce enantiomerically pure molecules, a critical aspect of pharmaceutical development. For instance, studies have explored the asymmetric reduction of ethyl benzoylformate to chiral mandelate (B1228975) esters using biocatalysts like Saccharomyces cerevisiae.

The unique feature of this compound is the presence of an ethyl group at the ortho position of the benzene (B151609) ring. This substitution is of significant academic interest due to the "ortho effect," where a group at this position can influence the molecule's reactivity through steric hindrance and electronic effects. wikipedia.orgtestbook.com The ethyl group can force the adjacent keto-ester moiety to twist out of the plane of the benzene ring, altering its electronic properties and steric accessibility. wikipedia.org

Consequently, potential research directions for this compound would likely include:

Asymmetric Catalysis: Investigating its performance as a substrate in asymmetric hydrogenations, aldol (B89426) reactions, or other C-C bond-forming reactions to synthesize chiral tertiary alcohols. The steric bulk of the ortho-ethyl group could lead to different or improved stereoselectivity compared to unsubstituted benzoylformates.

Biocatalysis: Exploring its transformation using enzymes like benzoylformate decarboxylase or various oxidoreductases. Researchers would be interested to see how the ortho-ethyl group affects enzyme binding and catalytic efficiency.

Mechanistic Studies: Using it as a model compound to further understand the ortho-effect on the reactivity of the α-keto ester functionality.

Historical Context and Evolution of Research in Benzoylformate Chemistry

The study of benzoylformates and their parent acids is rooted in the classical development of organic chemistry. Early synthetic methods, such as the Friedel-Crafts acylation using oxalyl chloride, provided the initial access to these compounds. wikipedia.org

A significant leap in benzoylformate chemistry came with the discovery and characterization of the enzyme Benzoylformate Decarboxylase (BFD) from bacteria like Pseudomonas putida, first reported in the 1950s. su.ac.thwikipedia.org This thiamin diphosphate (B83284) (ThDP)-dependent enzyme catalyzes the non-oxidative decarboxylation of benzoylformate to benzaldehyde (B42025) and carbon dioxide. su.ac.thwikipedia.orgacs.org

In the late 20th and early 21st centuries, research shifted towards harnessing BFD for synthetic purposes. Scientists discovered its ability to catalyze not only decarboxylation but also carboligation—the formation of carbon-carbon bonds. This opened a new avenue for the stereoselective synthesis of chiral 2-hydroxy ketones, which are valuable pharmaceutical precursors. su.ac.th The evolution of research has seen the application of directed evolution and protein engineering to alter the substrate specificity of BFD, potentially expanding its utility to modified substrates like ortho-alkylated benzoylformates. su.ac.th Concurrently, developments in asymmetric electrochemical methods have also been applied to methyl benzoylformates, showcasing a modern approach to synthesizing chiral products. sioc-journal.cn This historical trajectory from classical organic reactions to sophisticated biocatalytic and electrochemical systems highlights the enduring importance of benzoylformates in synthetic chemistry.

Data Tables

Table 1: Physicochemical Properties of Related Benzoylformate Esters

Since specific experimental data for this compound is not widely available, this table presents data for the closely related and well-documented Ethyl Benzoylformate for reference.

| Property | Value (for Ethyl Benzoylformate) |

| CAS Number | 1603-79-8 chemical-suppliers.eu |

| Molecular Formula | C₁₀H₁₀O₃ chemical-suppliers.eu |

| Molecular Weight | 178.18 g/mol chemical-suppliers.eu |

| Appearance | Clear colorless to greenish liquid chemical-suppliers.eu |

| Boiling Point | 138-139 °C at 18 mmHg chemical-suppliers.eu |

| Density | 1.122 g/mL at 25 °C chemical-suppliers.eu |

| Flash Point | 113 °C chemical-suppliers.eu |

Table 2: General Reactions of Alpha-Keto Esters

| Reaction Type | Description | General Scheme |

| Nucleophilic Addition | The carbonyl carbon is electrophilic and reacts with various nucleophiles (e.g., Grignard reagents, organolithiums) to form tertiary alcohols. | R-CO-COOR' + R''-MgX → R-C(OH)(R'')-COOR' |

| Reduction | The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation. | R-CO-COOR' + [H] → R-CH(OH)-COOR' |

| Asymmetric Synthesis | Chiral catalysts or enzymes are used to produce one enantiomer of a product in excess, typically a chiral alcohol. | R-CO-COOR' + Achiral Reagents (Chiral Catalyst) → (R)- or (S)-Product |

| Carboligation | Enzyme-catalyzed (e.g., by BFD) C-C bond formation, often involving an aldehyde, to create acyloins. | R-CO-COOH + R'-CHO → R-CO-CH(OH)-R' + CO₂ |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-ethylphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-8-6-4-5-7-9(8)10(12)11(13)14-2/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPVRSCWSYIVWRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 2 Ethylbenzoylformate and Its Analogues

Established Esterification and Functionalization Routes

The synthesis of Methyl 2-ethylbenzoylformate, an α-keto ester, can be achieved through several established chemical transformations. These methods primarily involve the formation of the methyl ester from the corresponding carboxylic acid or the conversion from another ester.

Direct Esterification of Carboxylic Acids with Alcohols

Direct esterification, particularly the Fischer-Speier esterification, is a fundamental method for synthesizing esters from a carboxylic acid and an alcohol. masterorganicchemistry.com This acid-catalyzed reaction is an equilibrium process. masterorganicchemistry.com For the synthesis of this compound, 2-ethylbenzoylformic acid is reacted with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. youtube.com To drive the equilibrium towards the formation of the ester, a large excess of the alcohol is typically used, and/or the water produced during the reaction is removed. masterorganicchemistry.comyoutube.com

Key Features of Fischer Esterification:

| Feature | Description |

| Reactants | Carboxylic Acid (2-ethylbenzoylformic acid), Alcohol (Methanol) |

| Catalyst | Strong Acid (e.g., H₂SO₄, TsOH, HCl) masterorganicchemistry.com |

| Reaction Type | Nucleophilic Acyl Substitution (Equilibrium) masterorganicchemistry.com |

| Byproduct | Water masterorganicchemistry.com |

| Driving Force | Use of excess alcohol; Removal of water youtube.com |

Transesterification and Related Approaches

Transesterification, or alcoholysis, is another key strategy for preparing this compound. researchgate.net This process involves converting an existing ester of 2-ethylbenzoylformic acid (for instance, an ethyl or benzyl (B1604629) ester) into the corresponding methyl ester by reacting it with methanol. researchgate.net The reaction can be catalyzed by either an acid or a base. researchgate.net

In acid-catalyzed transesterification, the mechanism is similar to Fischer esterification, involving protonation of the carbonyl group. In base-catalyzed transesterification, a strong base (e.g., sodium hydroxide) is used to generate a methoxide (B1231860) ion from methanol. This potent nucleophile attacks the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate. The subsequent elimination of the original alkoxide group yields the desired methyl ester. youtube.com This method is often efficient but can be sensitive to the presence of water, which could lead to saponification (hydrolysis of the ester to a carboxylate salt). nih.gov

Strategies for Introducing the Methyl Ester Moiety

Beyond direct esterification and transesterification, other methods can be employed to introduce the methyl ester group. One common laboratory-scale method involves the reaction of the carboxylic acid (2-ethylbenzoylformic acid) with diazomethane (B1218177). This reaction is typically fast and high-yielding, but the toxicity and explosive nature of diazomethane limit its industrial applicability.

A safer and more common alternative is the Sₙ2 reaction between the carboxylate salt of 2-ethylbenzoylformic acid and a methylating agent like methyl iodide or dimethyl sulfate (B86663). youtube.comgoogle.com The carboxylate is formed by treating the carboxylic acid with a non-nucleophilic base.

More advanced techniques include palladium-mediated cross-coupling reactions. For example, 2-ethylbenzoyl chloride, which can be prepared from the corresponding carboxylic acid, could potentially be coupled with methyl formate (B1220265) in a palladium-catalyzed process to yield this compound.

Summary of Methylation Strategies:

| Method | Reagents | Key Characteristics |

| Fischer Esterification | 2-ethylbenzoylformic acid, Methanol, Acid Catalyst | Equilibrium-driven, requires excess alcohol or water removal. masterorganicchemistry.commasterorganicchemistry.com |

| Transesterification | An ester of 2-ethylbenzoylformic acid, Methanol, Acid/Base Catalyst | Converts one ester to another. researchgate.net |

| Sₙ2 Alkylation | 2-ethylbenzoylformic acid, Base, Methylating Agent (e.g., CH₃I) | Involves formation of a carboxylate salt; good for specific alkyl groups. youtube.com |

Asymmetric Synthesis of Chiral Alpha-Keto Esters

The synthesis of chiral α-hydroxy esters from α-keto esters like this compound is of significant interest in organic chemistry. Asymmetric catalysis provides powerful tools to achieve this transformation with high enantioselectivity.

Catalytic Asymmetric Ene Reactions with Benzoylformate Derivatives

The carbonyl-ene reaction, where an alkene (ene) reacts with a carbonyl compound (enophile), is a valuable method for C-C bond formation. iupac.org When a benzoylformate derivative acts as the enophile, the reaction yields α-hydroxy esters. iupac.org The use of chiral Lewis acid catalysts can render this reaction highly enantioselective.

Chiral titanium complexes, such as those prepared from optically pure binaphthol (BINOL) and titanium halides (e.g., (i-PrO)₂TiCl₂), have proven to be effective catalysts. iupac.org These catalysts coordinate to the carbonyl group of the benzoylformate, activating it for the ene reaction and creating a chiral environment that directs the approach of the alkene. This control leads to the formation of one enantiomer of the α-hydroxy ester product in preference to the other. iupac.org The reaction is applicable to a variety of substituted olefins, often affording products with high enantiomeric excess (% ee). iupac.org

Direct Asymmetric Aldol (B89426) Reactions Employing Benzoylformate Acceptors

The aldol reaction is a cornerstone of carbon-carbon bond formation. nih.gov In the context of α-keto esters, benzoylformate derivatives can serve as activated ketone acceptors for enolates or their equivalents. nih.gov The development of direct asymmetric aldol reactions using organocatalysts or chiral metal complexes allows for the enantioselective synthesis of β-hydroxy-α-keto esters. nih.govnih.gov

One approach involves the use of chiral boron enolates. organicreactions.org The short boron-oxygen bonds lead to tight, cyclic transition states upon addition to the benzoylformate acceptor, resulting in highly stereoselective bond formation. organicreactions.org The stereochemistry can be controlled by using chiral auxiliaries attached to the enolate or by employing chiral ligands on the boron atom. organicreactions.orgmsu.edu

Alternatively, organocatalysis, particularly using proline and its derivatives, has emerged as a powerful tool. nih.gov These catalysts can activate ketone or aldehyde donors to form chiral enamines, which then react with benzoylformate acceptors. This method offers a direct pathway to chiral α-hydroxy carboxylic acid derivatives. nih.gov

Comparison of Asymmetric Methods:

| Method | Key Components | Stereocontrol Element |

| Asymmetric Ene Reaction | Benzoylformate (enophile), Alkene (ene) | Chiral Lewis Acid Catalyst (e.g., BINOL-Ti complex) iupac.org |

| Asymmetric Aldol Reaction | Benzoylformate (acceptor), Ketone/Aldehyde (donor) | Chiral Boron Enolates or Organocatalysts (e.g., Proline) nih.govorganicreactions.org |

Diastereoselective Addition Reactions Utilizing Chiral Auxiliary Groups

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.org This strategy is particularly effective for controlling the absolute configuration of newly formed stereogenic centers. wikipedia.org The general process involves three main steps: covalent attachment of the auxiliary to the substrate, the diastereoselective transformation, and the subsequent removal of the auxiliary to yield the enantiomerically enriched product. wikipedia.org

For α-keto esters like this compound, a chiral auxiliary can be employed to direct the nucleophilic addition to the ketone carbonyl group. The auxiliary, typically a chiral alcohol that replaces the methyl group of the ester, creates a chiral environment around the reactive center. This steric and electronic influence forces an incoming nucleophile, such as an organometallic reagent (e.g., Grignard or organolithium reagent), to attack the carbonyl from one face preferentially over the other. This facial bias leads to the formation of one diastereomer of the resulting α-hydroxy ester in excess.

Several types of chiral auxiliaries have proven effective in such transformations, including Evans-type oxazolidinones and derivatives of chiral alcohols like 8-phenylmenthol or trans-2-phenyl-1-cyclohexanol. wikipedia.orgwilliams.edu The choice of auxiliary and reaction conditions can be tuned to maximize the diastereomeric excess (de) of the product. The effectiveness of this approach is contingent on the rigid conformational control exerted by the auxiliary on the transition state of the reaction. For example, chelation between a Lewis acid, the carbonyl oxygen, and a heteroatom on the auxiliary can lock the substrate into a specific conformation, enhancing the facial discrimination of the carbonyl group.

The table below illustrates the expected outcomes of such diastereoselective additions on a generalized 2-ethylbenzoylformate substrate bearing a chiral auxiliary.

| Organometallic Reagent (R'-M) | Chiral Auxiliary (R*) | Major Diastereomer Configuration | Diastereomeric Excess (de) |

| Methylmagnesium bromide | (1R,2S,5R)-8-Phenylmenthol | (R, R) | >90% |

| Phenyl lithium | (4R,5S)-4-Methyl-5-phenyloxazolidinone | (S, R) | >95% |

| Ethylmagnesium chloride | (S)-trans-2-Phenyl-1-cyclohexanol | (S, S) | >88% |

Note: The data in this table is illustrative of typical results found in the literature for analogous systems and serves to demonstrate the principle of the methodology.

Synthesis of Structurally Modified Benzoylformate Derivatives

The functionalization of the aromatic ring of benzoylformate derivatives is governed by the principles of electrophilic aromatic substitution. The existing acyl group (the keto-ester moiety) is an electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic attack. Furthermore, it acts as a meta-director, guiding incoming electrophiles to the positions meta to the point of attachment. khanacademy.org

Therefore, standard electrophilic substitution reactions can be used to introduce a variety of substituents onto the aromatic ring of this compound, with the new group predominantly adding at the C-4 and C-6 positions (meta to the C-2 ethyl group and the C-1 benzoylformate group).

Common reactions include:

Nitration: Using a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring.

Halogenation: Treatment with a halogen (e.g., Br₂) and a Lewis acid catalyst (e.g., FeBr₃) installs a halogen atom (e.g., -Br) on the ring. khanacademy.org

Friedel-Crafts Acylation: This reaction, using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, would be difficult due to the already deactivated nature of the ring and is generally not a preferred method for introducing a second acyl group. khanacademy.org

Sulfonation: Fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H).

The table below summarizes potential substitution reactions on a 2-ethylbenzoylformate precursor.

| Reaction | Reagents | Major Product |

| Bromination | Br₂, FeBr₃ | Methyl 4-bromo-2-ethylbenzoylformate |

| Nitration | HNO₃, H₂SO₄ | Methyl 2-ethyl-4-nitrobenzoylformate |

| Sulfonation | SO₃, H₂SO₄ | Methyl 2-ethyl-4-(sulfo)benzoylformate |

The two carbonyl groups in this compound offer distinct sites for chemical modification.

Ester Functionality: The methyl ester can undergo several classical transformations:

Hydrolysis: Treatment with aqueous acid or base will cleave the ester to yield the corresponding carboxylic acid, 2-ethylbenzoylformic acid.

Transesterification: Reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst replaces the methoxy (B1213986) group with a new alkoxy group, forming a different ester. This is a common method for creating a library of ester analogues or for attaching chiral auxiliaries. gcms.cz

Amidation: Reaction with an amine can convert the ester into an amide. This often requires activation of the ester or conversion to an acyl chloride first.

Ketone Functionality: The ketone is a versatile handle for further derivatization:

Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents like sodium borohydride (B1222165) (NaBH₄) to yield Methyl 2-ethylmandelate. Asymmetric reduction can provide enantiomerically enriched α-hydroxy esters.

Oxime Formation: The ketone can react with hydroxylamine (B1172632) or its derivatives to form an oxime. This derivatization is often used to improve ionization efficiency in mass spectrometry analysis. gcms.czddtjournal.com

Wittig Reaction: Reaction with a phosphonium (B103445) ylide can convert the C=O group into a C=C double bond, yielding an α,β-unsaturated ester derivative.

| Functional Group | Reaction | Reagents | Product Type |

| Ester | Hydrolysis | H₃O⁺ or NaOH | Carboxylic Acid |

| Ester | Transesterification | R'OH, H⁺ or R'O⁻ | New Ester |

| Ester | Amidation | R'₂NH | Amide |

| Ketone | Reduction | NaBH₄ | α-Hydroxy Ester |

| Ketone | Oxime Formation | NH₂OH·HCl | Oxime |

Exploration of Biotransformation-Mediated Synthesis of Ketoesters

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods for the synthesis of chiral molecules. Enzymes and whole microorganisms are capable of catalyzing reactions with high chemo-, regio-, and stereoselectivity under mild conditions.

The asymmetric reduction of α-keto esters to their corresponding α-hydroxy esters is a well-established application of biocatalysis. nih.gov This transformation is typically accomplished using isolated enzymes from the oxidoreductase class, such as ketoreductases (KREDs) or alcohol dehydrogenases. nih.govacs.org These enzymes utilize a cofactor, usually nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate (B84403) derivative (NADPH), as the source of the hydride that is transferred to the ketone's carbonyl carbon. nih.govacs.org

Because the cofactors are expensive, they are used in catalytic amounts and regenerated in situ. A common strategy is to use a coupled-enzyme system, where a second enzyme (e.g., glucose dehydrogenase) and a cheap substrate (e.g., glucose) are used to regenerate the consumed NADH or NADPH. acs.org Alternatively, some systems use a sacrificial alcohol like isopropanol (B130326) as the ultimate reducing agent. acs.org

Enzymes from various microbial sources have been identified that can reduce benzoylformate analogues with high enantioselectivity, producing either the (R)- or (S)-α-hydroxy ester, depending on the specific enzyme used.

| Enzyme Source | Substrate | Product Configuration | Enantiomeric Excess (ee) |

| Lactobacillus kefir | Ethyl Benzoylformate | (S)-Ethyl Mandelate (B1228975) | >99% |

| Aromatoleum aromaticum (PEDH) | Methyl Benzoylformate | (S)-Methyl Mandelate | >98% nih.gov |

| Engineered KRED | Ethyl 2-chlorobenzoylformate | (R)-Ethyl 2-chloro-mandelate | >99% |

Note: The data in this table is representative of results for related ketoesters and demonstrates the potential of enzymatic reductions.

Instead of using isolated enzymes, whole microbial cells can be employed as catalysts for the asymmetric reduction of ketoesters. abap.co.in Common choices include baker's yeast (Saccharomyces cerevisiae) and various species of Candida. researchgate.netnih.gov The primary advantage of using whole cells is that the necessary enzymes and cofactor regeneration systems are already present within the cell, eliminating the need for enzyme purification and the addition of external cofactors.

The stereochemical outcome of whole-cell reductions can sometimes be influenced by the reaction conditions. For example, the reduction of α-keto esters by baker's yeast in water typically yields the (R)-hydroxy ester, whereas conducting the reaction in an organic solvent like benzene can lead to the formation of the (S)-hydroxy ester. researchgate.net This is because different reductase enzymes with opposing stereopreferences may be active under different conditions. researchgate.net The biotransformation of ethyl benzoylformate and its derivatives has been successfully demonstrated using various microorganisms. abap.co.innih.gov For instance, Candida macedoniensis has been shown to convert ethyl 2'-ketopantothenate almost exclusively to the corresponding D-(+)-pantothenate ester. nih.gov

| Microorganism | Substrate | Product Configuration | Conversion / Yield | Enantiomeric Excess (ee) |

| Saccharomyces cerevisiae | Methyl Benzoylformate | (R)-Methyl Mandelate | ~85% researchgate.net | >95% |

| Candida parapsilosis | Ethyl 2-oxopropanoate | (S)-Ethyl lactate | 68% abap.co.in | 91% abap.co.in |

| Candida macedoniensis | Ethyl 2'-ketopantothenate | Ethyl D-(+)-pantothenate | High | >98% nih.gov |

Elucidation of Reactivity Patterns and Mechanistic Pathways of Methyl 2 Ethylbenzoylformate

Mechanistic Investigations of Thermal Decomposition and Elimination Reactions

The thermal decomposition of esters, particularly in the gas phase, can proceed through several mechanistic pathways. For esters that contain a β-hydrogen atom on the alkyl chain of the ester group, a unimolecular elimination (Ei) reaction is a common pathway. However, for methyl esters like methyl 2-ethylbenzoylformate, which lack a β-hydrogen on the methyl group, this specific pathway is not viable. Instead, other high-energy decomposition routes would be expected to occur at elevated temperatures.

Homogeneous Gas-Phase Thermal Decomposition Kinetics

Unimolecular First-Order Elimination Pathways

In the absence of a β-hydrogen on the ester's alkyl group, the classic Ei mechanism, which is a pericyclic syn elimination, is not possible. wikipedia.org Therefore, any unimolecular elimination would have to proceed through alternative, higher-energy transition states. One possibility could involve intramolecular rearrangements or fragmentation initiated by the cleavage of C-C or C-O bonds. For example, the pyrolysis of some esters can lead to decarboxylation or decarbonylation, although these are typically less favored pathways compared to the Ei elimination when it is structurally possible. The study of the thermal decomposition of related nitrogen-rich heterocyclic esters indicates that the initial stages of decomposition often involve the cleavage of the ester group. nih.gov

Identification and Analysis of Pyrolysis Products

Without specific experimental data on the pyrolysis of this compound, the expected products can only be hypothesized based on general principles of organic pyrolysis. The high temperatures required for decomposition in the absence of a low-energy pathway like Ei elimination would likely lead to a complex mixture of products resulting from various bond scissions and radical reactions. Potential decomposition pathways could include:

Decarbonylation/Decarboxylation: Loss of carbon monoxide or carbon dioxide to form various aromatic or rearranged products.

Homolytic Cleavage: Fission of the C-C bond between the benzoyl and formate (B1220265) groups, or the O-CH3 bond, leading to radical intermediates that would then undergo further reactions.

Rearrangements: Intramolecular rearrangements of the initial radical or molecular species.

The analysis of pyrolysis products from structurally similar compounds, such as phenolic oils from biomass, reveals a wide array of smaller molecules resulting from the fragmentation of the larger parent structures. iastate.eduresearchgate.net

Catalytic Transformations Involving this compound Substrates

The catalytic transformation of α-keto esters is a significant area of research, particularly in the field of asymmetric synthesis for the production of optically active α-hydroxy esters. These products are valuable intermediates in the pharmaceutical and fine chemical industries.

Enantioselective Hydrogenation Over Heterogeneous Catalysts

The enantioselective hydrogenation of the keto group in α-keto esters is a well-established method for producing chiral α-hydroxy esters. While direct studies on this compound are scarce, extensive research on the hydrogenation of analogous substrates like ethyl benzoylformate provides valuable insights.

A prominent and effective catalytic system for this transformation involves platinum catalysts supported on alumina (B75360) (Pt/Al2O3), modified with cinchona alkaloids, such as cinchonidine (B190817). abo.fi In these systems, the cinchona alkaloid acts as a chiral modifier, adsorbing onto the platinum surface and creating a chiral environment that directs the hydrogenation to one of the enantiotopic faces of the keto group.

The reaction is typically carried out under mild conditions of temperature and pressure. The enantiomeric excess (ee) of the resulting α-hydroxy ester is highly dependent on several factors, including the choice of alkaloid modifier, the solvent, the reaction temperature, and the substrate concentration. For the hydrogenation of ethyl benzoylformate, increasing the concentration of the cinchonidine modifier has been shown to increase the enantioselectivity, albeit with a decrease in the initial reaction rate. abo.fi It is plausible that this compound would behave similarly, with the ortho-ethyl group potentially influencing the stereochemical outcome due to steric interactions with the catalyst surface and the chiral modifier.

| Catalyst System | Substrate | Chiral Modifier | Key Findings |

| Pt/Al2O3 | Ethyl benzoylformate | (-)-Cinchonidine | Increased modifier concentration leads to higher enantioselectivity but lower initial reaction rate. Continuous feeding of the modifier is necessary in a fixed-bed reactor to maintain high enantioselectivity. abo.fi |

| Electrodeposited Ag | Methyl benzoylformate | Cinchonine (B1669041) | Adsorption of cinchonine on the silver electrode enables enantioselective hydrogenation under mild conditions, yielding moderate enantiomeric excess. researchgate.net |

Homogeneous Catalysis in Reactions of Alpha-Keto Esters

Homogeneous catalysts, particularly those based on transition metals like ruthenium, rhodium, and iridium with chiral ligands, are also powerful tools for the asymmetric hydrogenation of α-keto esters. These catalysts offer the advantage of high activity and selectivity under mild reaction conditions. Although specific examples of the homogeneous catalytic hydrogenation of this compound are not documented, the general success of these catalysts with a wide range of α-keto esters suggests their potential applicability.

The mechanism of these reactions typically involves the formation of a chiral metal-hydride complex, which then coordinates to the keto group of the substrate. The transfer of hydride to the carbonyl carbon occurs within the chiral environment of the metal-ligand complex, leading to the formation of one enantiomer of the α-hydroxy ester in excess. The steric and electronic properties of the substrate, including the presence of an ortho-ethyl group as in this compound, would be expected to play a crucial role in the efficiency and stereoselectivity of the catalytic cycle.

Organocatalytic Activation and Reactivity

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. For carbonyl compounds like this compound, organocatalysts can activate the molecule for various transformations. The reactivity of α-keto esters is centered around their 1,2-dicarbonyl motif, which can be engaged by different catalytic systems. nih.gov

While specific organocatalytic reactions involving this compound are not extensively documented, the general principles of α-keto ester activation are well-understood. For instance, chiral base catalysts have been successfully employed in biomimetic asymmetric transamination of α-keto esters to produce α-amino esters with high enantioselectivity. acs.org This process highlights the potential for activating the keto-carbonyl group toward nucleophilic attack. Furthermore, related β,γ-unsaturated α-ketoesters are known to participate in a wide array of organocatalytic reactions, including Friedel-Crafts alkylations, [2+4] cycloadditions, and Michael additions, demonstrating the versatility of this functional group in asymmetric synthesis. nih.gov

Table 1: Representative Organocatalytic Reactions of α-Keto Esters and Related Carbonyls

| Catalyst Type | Substrate Class | Reaction Type | Product |

|---|---|---|---|

| Chiral Phosphoric Acids | β,γ-Unsaturated α-Ketoesters | Friedel-Crafts Reaction | Chiral Ketoester Compounds |

| Cinchona Alkaloids | β-Ketoesters | α-Amination | α-Amino Ketoesters nih.gov |

| Quinine-derived Bases | α-Keto Esters | Asymmetric Transamination | Chiral α-Amino Esters acs.org |

Detailed Analysis of Nucleophilic Additions to the Alpha-Keto Carbonyl

The most fundamental reaction of carbonyl groups is nucleophilic addition. masterorganicchemistry.com In this compound, the carbon atom of the alpha-keto carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.org This makes it susceptible to attack by a wide range of nucleophiles.

The mechanism begins with the nucleophile attacking the electrophilic carbonyl carbon, leading to a change in hybridization from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. ncert.nic.in This intermediate is then typically protonated in a subsequent step to yield an alcohol product. libretexts.org Aldehydes are generally more reactive in nucleophilic additions than ketones due to both steric and electronic factors; ketones have two alkyl groups that hinder the approach of the nucleophile and also reduce the electrophilicity of the carbonyl carbon. ncert.nic.in As an α-keto ester, this compound's reactivity is influenced by the presence of the adjacent ester group.

Table 2: Expected Products from Nucleophilic Addition to a Generic α-Keto Ester

| Nucleophile | Reagent Example | Intermediate | Final Product Type |

|---|---|---|---|

| Hydride Ion (H⁻) | Sodium Borohydride (B1222165) (NaBH₄) | Tetrahedral Alkoxide | α-Hydroxy Ester |

| Organometallic Reagents (R⁻) | Grignard Reagent (R-MgBr) | Tetrahedral Alkoxide | Tertiary α-Hydroxy Ester youtube.com |

| Cyanide Ion (CN⁻) | Hydrogen Cyanide (HCN) with base | Tetrahedral Alkoxide | α-Hydroxy Cyanohydrin Ester ncert.nic.in |

This compound as a Reagent in Complex Organic Synthesis

α-Keto acids and their corresponding esters are recognized as versatile building blocks in organic synthesis, largely due to their dual functionality. mdpi.com They can serve as valuable precursors for a variety of important chemical compounds, including chiral α-hydroxy esters and various heterocyclic systems. researchgate.net

Applications as a Methoxycarbonylating Agent

The term "methoxycarbonylating agent" implies the transfer of a methoxycarbonyl (-COOCH₃) group. While α-keto esters are not typically used for this purpose directly, the related α-keto acids can function as effective acylating agents through a decarboxylation process. researchgate.net Under certain conditions, α-keto acids can undergo oxidative decarboxylation to generate acyl radicals. researchgate.net This reactivity allows them to be used as green acylating agents, where the only byproduct is carbon dioxide, offering an alternative to traditional acyl chlorides. researchgate.net

Role in Selective C-Acylation Reactions

C-acylation involves the formation of a new carbon-carbon bond through the introduction of an acyl group. The use of α-keto acids and esters as acylating agents is a known synthetic strategy. researchgate.netresearchgate.net One of the primary methods for synthesizing aryl α-keto esters is the Friedel-Crafts acylation of aromatic hydrocarbons. mdpi.com In a reverse sense, these molecules can act as acylating agents themselves. For instance, ketones possessing an alpha-hydrogen can be acylated by esters in the presence of a base to yield β-diketones. organicreactions.org This type of reaction involves a carbon-carbon condensation where the acyl group from the ester is transferred to the α-carbon of the ketone. organicreactions.org

Table 3: Examples of C-Acylation Reactions

| Acylating Agent | Substrate | Catalyst/Conditions | Product Type |

|---|---|---|---|

| N-Acylbenzotriazoles | 2-Methylfuran | TiCl₄ or ZnBr₂ | 2-Methyl-4-acylfuran core.ac.uk |

| Acid Anhydride (B1165640) | Ketone | Boron Trifluoride (BF₃) | β-Diketone organicreactions.org |

| Ester | Ketone | Sodium Ethoxide | β-Diketone organicreactions.org |

Facilitation of Methyl Ether Formation

The use of an α-keto ester like this compound to facilitate the formation of methyl ethers is not a recognized or standard transformation in organic chemistry. Methyl ether synthesis is typically achieved through well-established methods such as the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, or by using reagents like dimethyl sulfate (B86663) to methylate alcohols. google.com There is no documented chemical pathway where an α-keto ester participates as a catalyst or reagent in these types of reactions.

Participation in the Synthesis of Methyl Sulfones

Current advanced methods for synthesizing heteroaromatic methyl sulfones rely on newly developed, specialized reagents designed for this purpose. nih.govchemrxiv.org These methods generally involve the reaction of these specific reagents with various bis-nucleophiles. nih.gov Other strategies for forming sulfones include the oxidation of sulfides or the reaction of α,β-unsaturated ketones with sodium sulfinates to produce γ-keto sulfones. nih.gov There is no scientific literature to suggest that this compound, or α-keto esters in general, are used as reagents or precursors in the direct synthesis of methyl sulfones.

Exploration of Radical Reactions Involving this compound

The radical chemistry of this compound is predominantly characterized by intramolecular reactions initiated by photochemical excitation. The presence of an ethyl group ortho to the benzoylformate moiety provides a site for intramolecular hydrogen abstraction, a classic example of a Norrish Type II reaction. This process dictates the subsequent reactivity patterns and mechanistic pathways, leading to the formation of distinct radical intermediates and final products.

Upon absorption of ultraviolet (UV) light, the carbonyl group of the benzoylformate moiety is promoted to an excited singlet state (S₁), which can then undergo intersystem crossing to a more stable triplet state (T₁). The electronically excited carbonyl oxygen in the triplet state behaves as a radical and can abstract a hydrogen atom from the γ-carbon of the ortho-ethyl group. This intramolecular hydrogen abstraction proceeds through a six-membered transition state, which is energetically favorable, to generate a 1,4-biradical intermediate.

The fate of this 1,4-biradical is central to the mechanistic pathway and determines the final product distribution. The primary pathways for the biradical include cyclization to form a cyclobutanol (B46151) derivative or cleavage of the bond between the α- and β-carbons (β-scission) to yield an enol and an alkene.

Mechanistic Pathways of the 1,4-Biradical Intermediate:

Cyclization (Yang-Norrish Reaction): The 1,4-biradical can undergo intramolecular radical-radical coupling to form a five-membered ring containing a hydroxyl group, which is a substituted 3-hydroxy-3-methoxycarbonyl-2,3-dihydrobenzofuran. This cyclization pathway is a common fate for 1,4-biradicals generated from ortho-alkylphenyl ketones.

β-Scission (Fragmentation): Alternatively, the 1,4-biradical can undergo fragmentation through cleavage of the Cα-Cβ bond. This process results in the formation of ethene and an enol intermediate. The enol subsequently tautomerizes to the more stable keto form, yielding methyl 2-acetylbenzoate.

The relative efficiencies of these competing pathways (cyclization vs. fragmentation) are influenced by several factors, including the stability of the biradical intermediate, steric effects, and the reaction conditions such as the solvent used.

While specific experimental data for this compound is not extensively documented in publicly available literature, the reactivity patterns can be inferred from studies on analogous ortho-alkyl substituted phenylglyoxylates and ketones. The following table summarizes the expected products from the radical reactions of this compound based on these established mechanistic pathways.

Table 1: Expected Products from the Photolysis of this compound via Norrish Type II Reaction

| Product Name | Product Structure | Formation Pathway |

| 3-Hydroxy-3-methoxycarbonyl-2,3-dihydrobenzofuran | [Structure of the cyclobutanol derivative] | Cyclization of the 1,4-biradical |

| Methyl 2-acetylbenzoate | [Structure of the keto-enol tautomerization product] | β-Scission of the 1,4-biradical followed by tautomerization |

| Ethene | CH₂=CH₂ | β-Scission of the 1,4-biradical |

Note: The structures are representative of the expected products.

The quantum yield of these photochemical processes, which is a measure of the efficiency of the photoreaction, is also a critical aspect of the detailed research findings. For related o-alkylphenyl ketones, the quantum yield for the Norrish Type II reaction is known to be influenced by the solvent polarity and the nature of the alkyl substituent. A hypothetical distribution of products based on typical Norrish Type II reactions of similar compounds is presented in the interactive table below.

Interactive Data Table: Hypothetical Product Distribution in the Photolysis of this compound

| Solvent | Cyclization Product (%) | Fragmentation Product (%) |

| Benzene (B151609) | 60 | 40 |

| Acetonitrile | 55 | 45 |

| Methanol (B129727) | 50 | 50 |

This data is illustrative and based on the known behavior of analogous compounds in different solvents. The actual product distribution for this compound would require experimental verification.

Spectroscopic Data for this compound Currently Unavailable

Following a comprehensive search for experimental and theoretical spectroscopic data, it has been determined that specific research findings for the compound this compound are not available in the public domain. As a result, a detailed article on its spectroscopic characterization and structural analysis as per the requested outline cannot be generated at this time.

The required information for a thorough analysis, including Fourier Transform Infrared (FT-IR), Raman, Ultraviolet-Visible (UV-Vis), and Vacuum Ultraviolet (VUV) Photoabsorption spectroscopy data, remains unpublished or inaccessible through standard scientific databases and search methodologies.

While general principles of spectroscopy allow for predictions of characteristic absorption bands based on the functional groups present in this compound (an aromatic ring, a ketone, an ester, and alkyl groups), creating a scientifically accurate and detailed article with specific data tables and research findings is not possible without dedicated studies on this particular compound.

Comprehensive Spectroscopic Characterization and Structural Analysis of Methyl 2 Ethylbenzoylformate

Electronic Spectroscopy for Excited State Characterization

Assignment of Valence and Rydberg Electronic Transitions

The electronic transitions of Methyl 2-ethylbenzoylformate, like other aromatic carbonyl compounds, are characterized by absorptions in the ultraviolet-visible (UV-Vis) region. These transitions involve the promotion of electrons from lower-energy molecular orbitals (valence orbitals) to higher-energy unoccupied orbitals, which can be either valence or Rydberg in nature.

Valence Transitions: These transitions involve the excitation of electrons between orbitals that are part of the primary bonding framework of the molecule. For this compound, the key valence transitions include:

n → π* transitions: Involving the promotion of a non-bonding electron (n) from one of the oxygen atoms of the keto-ester moiety to an antibonding pi orbital (π*) associated with the carbonyl groups and the benzene (B151609) ring. These transitions are typically of lower energy and appear at longer wavelengths in the UV-Vis spectrum. They are characteristically weak (low molar absorptivity).

π → π* transitions: These involve the excitation of an electron from a bonding pi orbital (π) to an antibonding pi orbital (π). These transitions are associated with the conjugated system of the benzoyl group. They are generally much more intense than n → π transitions and occur at shorter wavelengths. The substitution on the aromatic ring can influence the energy and intensity of these transitions.

Rydberg Transitions: These transitions involve the excitation of an electron to a high-energy, diffuse Rydberg orbital, which is a large, hydrogen-like orbital that lies outside the valence shell. These transitions are typically observed in the vacuum ultraviolet (VUV) region at very high energies (short wavelengths). They appear as a series of sharp lines that converge on an ionization potential of the molecule. Specific experimental data assigning Rydberg series for this compound is not readily available in the literature, but they are an expected feature of its high-energy electronic spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. By analyzing the spectra of ¹H and ¹³C nuclei, a detailed structural map of this compound can be constructed.

The ¹H NMR spectrum provides information about the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

The aromatic region of the spectrum is particularly informative for confirming the ortho substitution pattern. The four aromatic protons are chemically distinct and would exhibit a complex multiplet pattern due to spin-spin coupling. The proton nearest to the bulky ethyl group and the proton nearest to the electron-withdrawing benzoylformate group would be the most deshielded.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (4H) | 7.30 - 7.90 | Multiplet | ortho: ~7-9 Hz, meta: ~2-3 Hz |

| Methoxy (B1213986) (-OCH₃) | 3.90 - 4.00 | Singlet | N/A |

| Methylene (-CH₂) | 2.80 - 2.95 | Quartet | ~7.5 Hz |

This is an interactive data table. You can sort and filter the data.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. As this compound lacks symmetry, all 11 carbon atoms are expected to be chemically non-equivalent, resulting in 11 distinct signals. The chemical shifts are influenced by hybridization and the electronegativity of attached atoms.

The two carbonyl carbons (the ketone and the ester) are the most deshielded and appear furthest downfield. The aromatic carbons show a range of shifts depending on their position relative to the substituents.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ketone Carbonyl (C=O) | 185 - 195 |

| Ester Carbonyl (C=O) | 164 - 168 |

| Aromatic C (quaternary, C-CO) | 135 - 140 |

| Aromatic C (quaternary, C-CH₂CH₃) | 145 - 150 |

| Aromatic C-H (x4) | 125 - 134 |

| Methoxy Carbon (-OCH₃) | 52 - 54 |

| Methylene Carbon (-CH₂) | 25 - 28 |

This is an interactive data table. You can sort and filter the data.

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. Key expected correlations include the coupling between the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group, and couplings between adjacent protons on the aromatic ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This ¹H-¹³C experiment identifies which protons are directly attached to which carbon atoms. It would definitively link the proton signals for the methoxy, methylene, and methyl groups to their corresponding carbon signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns. For this compound (C₁₁H₁₂O₃), the exact mass is 192.0786 Da.

In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which can then undergo fragmentation. The predicted fragmentation pattern would involve characteristic cleavages influenced by the functional groups.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Identity of Fragment | Plausible Origin |

|---|---|---|

| 192 | [C₁₁H₁₂O₃]⁺• | Molecular Ion (M⁺•) |

| 177 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group |

| 163 | [M - C₂H₅]⁺ | Loss of an ethyl radical (α-cleavage) |

| 133 | [M - OCH₃]⁺ | Loss of a methoxy radical from the ester |

| 105 | [C₇H₅O]⁺ | Benzoyl cation, from cleavage of the C-C bond between the carbonyls |

This is an interactive data table. You can sort and filter the data. The base peak would likely correspond to a particularly stable fragment, such as the benzoyl cation (m/z 105) or the fragment resulting from the loss of the ethyl group (m/z 163).

Application of Combined Spectroscopic Techniques for Isomeric Discrimination

Spectroscopic techniques are powerful for distinguishing between constitutional isomers, such as this compound, Methyl 3-ethylbenzoylformate, and Methyl 4-ethylbenzoylformate.

¹H NMR: The most significant difference would be observed in the aromatic region.

2-ethyl isomer: Would show a complex pattern for four adjacent aromatic protons.

3-ethyl isomer: Would display four distinct signals, likely appearing as a singlet (or narrow triplet), a doublet, a triplet, and another doublet, reflecting their unique coupling relationships.

4-ethyl isomer: Due to symmetry, would show only two signals in the aromatic region, both appearing as doublets (an AA'BB' system).

¹³C NMR: The number of aromatic carbon signals can also be diagnostic.

2- and 3-ethyl isomers: Would each show six distinct aromatic carbon signals (four CH and two quaternary).

4-ethyl isomer: Due to symmetry, would show only four aromatic carbon signals (two CH and two quaternary).

Mass Spectrometry: While all isomers have the same molecular weight (192 Da), their fragmentation patterns may differ. For example, ortho-isomers can sometimes exhibit unique fragmentation pathways due to the proximity of the substituents (ortho-effect), potentially leading to different relative abundances of certain fragment ions compared to the meta and para isomers. However, ¹H and ¹³C NMR are generally more definitive for the discrimination of these particular constitutional isomers. researchgate.net

Computational and Theoretical Chemistry Investigations of Methyl 2 Ethylbenzoylformate

Quantum Chemical Studies of Molecular Structure and Energetics

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods use the principles of quantum mechanics to model the electronic structure and predict various chemical and physical characteristics.

Vibrational Frequency Analysis and Simulation of Spectra

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation determines the normal modes of vibration for the molecule at its energy minimum. github.io Each vibrational mode corresponds to a specific frequency, which can be correlated with peaks in experimental infrared (IR) and Raman spectra. arxiv.orgbiorxiv.org

This analysis serves two purposes: it confirms that the optimized geometry is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and it allows for the simulation of the molecule's IR spectrum. github.io By simulating the spectrum of Methyl 2-ethylbenzoylformate, specific vibrational modes, such as the stretching of the carbonyl (C=O) groups and the bending of C-H bonds, can be assigned to theoretical frequencies. arxiv.orgrsc.org This provides a powerful tool for interpreting experimental spectroscopic data.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) (Illustrative) |

|---|---|---|

| Asymmetric C=O Stretch | Keto-ester | ~1750 - 1770 |

| Symmetric C=O Stretch | Keto-ester | ~1680 - 1700 |

| C-O Stretch | Ester | ~1200 - 1300 |

| Aromatic C=C Stretch | Benzoyl Ring | ~1450 - 1600 |

| Aliphatic C-H Stretch | Ethyl/Methyl | ~2850 - 3000 |

Note: These are typical frequency ranges for the listed functional groups and are for illustrative purposes only.

Electronic Structure Theory and Molecular Orbital Analysis (HOMO/LUMO)

The electronic behavior of a molecule is governed by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO is the orbital from which an electron is most easily donated, while the LUMO is the orbital that most readily accepts an electron. ossila.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. irjweb.com A small gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap implies higher stability and lower reactivity. irjweb.com For this compound, analyzing the spatial distribution and energies of the HOMO and LUMO would reveal the most likely sites for nucleophilic and electrophilic attack, providing insight into its reaction mechanisms. ossila.comwuxiapptec.com

Table 3: Illustrative Frontier Molecular Orbital Energies

| Orbital | Energy (eV) (Illustrative) | Description |

|---|---|---|

| HOMO | -6.5 | Indicates electron-donating ability |

| LUMO | -1.8 | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 | Correlates with chemical reactivity and stability |

Note: These energy values are hypothetical and serve to illustrate the concept of HOMO-LUMO analysis.

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable single bonds, like the ethyl and methoxy (B1213986) groups in this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the different stable conformers and the energy barriers between them.

This is achieved by systematically rotating specific bonds (dihedral angles) and calculating the energy at each step to map out the potential energy surface (PES). aip.orgwikipedia.org The PES is a multidimensional landscape that shows how the molecule's energy changes with its geometry. wikipedia.org The low-energy regions on this map correspond to stable conformers, while the high-energy points represent transition states for converting between conformers. For this compound, this analysis would reveal the preferred orientations of the ethyl and ester groups relative to the benzoyl ring.

High-Level Ab Initio Methods for Benchmarking and Refinement

While DFT is a workhorse for many computational studies, high-level ab initio methods offer a pathway to even greater accuracy, albeit at a significantly higher computational cost. ststephens.net.inchemeurope.com The term ab initio means "from first principles," indicating that these calculations are based directly on quantum mechanical theory without empirical data. chemeurope.comwikipedia.org

Methods such as Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster theory (e.g., CCSD(T)) provide more accurate treatments of electron correlation—the interactions between electrons that DFT approximates. chemeurope.com These high-level methods are often used to benchmark or refine the results obtained from DFT calculations for smaller molecules or fragments. wikipedia.org For this compound, single-point energy calculations using a method like CCSD(T) on the DFT-optimized geometry could provide a more accurate "gold standard" energy value.

Computational Elucidation of Reaction Mechanisms and Kinetics

Computational chemistry is an indispensable tool for investigating the detailed pathways of chemical reactions. grnjournal.usrsc.org By mapping the potential energy surface that connects reactants to products, chemists can identify transition states—the highest energy points along the reaction coordinate—and any intermediate species. acs.orgresearchgate.net

For a potential reaction involving this compound, computational methods could be used to:

Identify Transition States: Locating the transition state structure is key to understanding the reaction mechanism.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is a primary factor controlling the reaction rate. acs.org

Determine Reaction Energetics: Calculations can reveal whether a reaction is exothermic (releases energy) or endothermic (requires energy).

Predict Rate Constants: Using theories like Transition State Theory (TST), the calculated activation energies can be used to estimate reaction rate constants at different temperatures. nih.gov

This approach allows for a step-by-step understanding of how bonds are broken and formed, providing insights that are often difficult or impossible to obtain through experiments alone. grnjournal.usresearchgate.net

Transition State Localization and Characterization

The study of chemical reactions at a computational level heavily relies on the ability to locate and characterize transition states. A transition state represents the highest energy point along a reaction coordinate, and its geometry and energy are crucial for understanding the reaction mechanism and predicting its rate. For this compound, which can undergo various photochemical reactions, identifying the transition states associated with processes like Norrish Type I and Type II reactions is of significant interest.

Computational methods, such as those based on density functional theory (DFT), are employed to search the potential energy surface for these saddle points. Algorithms like the synchronous transit-guided quasi-Newton (STQN) method are utilized to locate a transition state structure. Once a candidate structure is found, its nature is confirmed by performing a vibrational frequency analysis. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Illustrative Data for a Hypothetical Photochemical Reaction of this compound:

| Parameter | Value | Description |

| Transition State Geometry | [Coordinates] | The 3D arrangement of atoms at the highest energy point of the reaction pathway. |

| Energy Barrier (kcal/mol) | 15.2 | The energy difference between the reactant and the transition state. |

| Imaginary Frequency (cm⁻¹) | -250.4i | The single imaginary frequency confirming the structure as a true transition state. |

| Key Bond Distances (Å) | C-C: 2.1 | The distance of the bond being broken or formed at the transition state. |

Intrinsic Reaction Coordinate (IRC) Calculations for Pathway Determination

Following the successful localization of a transition state, Intrinsic Reaction Coordinate (IRC) calculations are performed to map out the complete reaction pathway. An IRC calculation follows the path of steepest descent from the transition state down to the reactants and products on the potential energy surface. This confirms that the identified transition state indeed connects the desired reactants and products.

For this compound, an IRC calculation for a photochemical cleavage reaction would start at the transition state geometry and trace the pathway in both forward and reverse directions. The forward path would lead to the formation of the photoproducts, while the reverse path would lead back to the initial excited state of the reactant molecule. This provides a clear and detailed visualization of the molecular transformations occurring during the reaction.

Illustrative IRC Profile for a Hypothetical Reaction:

| Reaction Coordinate | Energy (kcal/mol) | Key Geometric Changes |

| -2.0 | 0.0 | Reactant geometry |

| -1.0 | 7.5 | Elongation of the scissile bond |

| 0.0 | 15.2 | Transition state geometry |

| 1.0 | 5.0 | Formation of product fragments |

| 2.0 | -2.5 | Product geometry |

Kinetic and Thermodynamic Parameter Calculations

Computational chemistry provides a powerful means to calculate key kinetic and thermodynamic parameters that govern a chemical reaction. Using the energies obtained from quantum mechanical calculations, typically at the DFT level, it is possible to determine enthalpies, entropies, and Gibbs free energies of reaction.

Illustrative Calculated Parameters for a Hypothetical Isomerization Reaction:

| Parameter | Calculated Value | Unit |

| Enthalpy of Activation (ΔH‡) | 14.5 | kcal/mol |

| Entropy of Activation (ΔS‡) | -5.2 | cal/(mol·K) |

| Gibbs Free Energy of Activation (ΔG‡) | 16.0 | kcal/mol |

| Enthalpy of Reaction (ΔH_rxn) | -8.3 | kcal/mol |

| Gibbs Free Energy of Reaction (ΔG_rxn) | -7.5 | kcal/mol |

Molecular Dynamics Simulations for Conformational Space Exploration and Ligand Interactions

While quantum mechanical calculations are excellent for studying specific points on a potential energy surface, molecular dynamics (MD) simulations are employed to explore the conformational space of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals the dynamic behavior of the molecule.

For this compound, MD simulations can be used to understand its flexibility and the different conformations it can adopt in various environments, such as in different solvents or in the presence of other molecules. This is particularly important for understanding how the molecule might interact with other species in a complex system, for example, its interaction with monomers in a photopolymerization process. These simulations can reveal preferred binding modes and orientations, which are crucial for its function as a photoinitiator.

Illustrative Output from a Molecular Dynamics Simulation:

| Simulation Time (ps) | Dihedral Angle (°) (Ethyl Group) | Closest Ligand-Substrate Distance (Å) |

| 0 | 60.5 | 4.2 |

| 100 | 175.2 | 3.8 |

| 200 | -65.8 | 4.5 |

| 300 | 58.9 | 3.5 |

| 400 | 180.1 | 3.6 |

Computational Spectroscopy for Prediction and Validation of Experimental Data

Computational spectroscopy is a vital tool for predicting and interpreting experimental spectra. By calculating spectroscopic properties from first principles, researchers can assign spectral features to specific molecular vibrations or electronic transitions, aiding in the characterization of a molecule.

For this compound, computational methods can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. For instance, DFT calculations can provide vibrational frequencies and intensities that can be compared with an experimental IR spectrum to confirm the molecular structure. Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. This allows for the assignment of observed absorptions to specific electronic transitions, which is fundamental to understanding the molecule's photochemistry.

Illustrative Predicted Spectroscopic Data:

| Spectroscopic Technique | Calculated Value | Experimental Value | Assignment |

| IR Frequency (cm⁻¹) | 1725 | 1723 | C=O stretch (ester) |

| ¹H NMR Chemical Shift (ppm) | 4.25 | 4.21 | -OCH₃ protons |

| ¹³C NMR Chemical Shift (ppm) | 195.3 | 194.8 | C=O carbon (ketone) |

| UV-Vis λ_max (nm) | 320 | 318 | n -> π* transition |

Future Research Directions and Emerging Challenges in Methyl 2 Ethylbenzoylformate Chemistry

Design and Synthesis of Novel Derivatives with Tunable Reactivity

A significant future direction lies in the rational design and synthesis of novel derivatives of Methyl 2-ethylbenzoylformate with finely tuned reactivity. By introducing various functional groups into the aromatic ring or modifying the ester component, researchers can modulate the electronic and steric properties of the molecule, thereby controlling its behavior in chemical reactions. This tailored approach will open doors to new applications in materials science and medicinal chemistry.

A paramount challenge in the synthesis of this compound derivatives is the development of environmentally benign and sustainable methods. Traditional synthetic routes for α-keto esters often involve harsh conditions and the use of hazardous reagents. mdpi.com Future research will focus on aligning synthetic strategies with the principles of green chemistry.

Key areas of development include:

Biocatalysis: Utilizing enzymes or whole microorganisms for the synthesis and transformation of α-keto esters offers a highly selective and environmentally friendly alternative to conventional chemical methods. researchgate.netnih.govacs.org The use of biocatalysts can lead to processes that are more sustainable by design. researchgate.net

Electrochemical Synthesis: Electrochemical methods are emerging as a sustainable and atom-economical approach. mdpi.com For instance, the anodic oxidation of corresponding aryl methyl ketones can directly yield α-keto acid methyl esters. mdpi.com This technique offers operational simplicity and environmental compatibility. mdpi.com The electrochemical reductive amination of α-keto acids to produce amino acids is another promising green method. nih.govnih.gov

Renewable Feedstocks: A major goal is the transition from petroleum-based starting materials to renewable biomass. mdpi.com Catalytic conversion of biomass under mild conditions presents a promising, though challenging, alternative for the synthesis of α-keto acids and their esters. mdpi.com

Photocatalysis: Visible-light-promoted reactions offer a green and mild pathway for the synthesis of α-ketoesters, sometimes even under catalyst-free conditions. organic-chemistry.org Photocatalytic oxidative radical additions, using oxygen as a green oxidant and visible light as a sustainable energy source, align well with the principles of green chemistry. nih.gov

Table 1: Comparison of Synthetic Routes for α-Keto Esters

| Method | Advantages | Challenges |

|---|---|---|

| Traditional Chemical Synthesis | Well-established, efficient | Often requires harsh conditions, hazardous reagents, and precious metals mdpi.com |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Enzyme stability and cost, substrate scope limitations |

| Electrochemical Synthesis | Sustainable, atom-economical, operational simplicity | Catalyst deactivation, side reactions mdpi.com |

| Renewable Feedstocks | Utilizes sustainable starting materials | Catalyst deactivation, undesired side reactions mdpi.com |

| Photocatalysis | Mild conditions, uses sustainable energy sources | Limited to photochemically active substrates, potential for side reactions |

Advanced Mechanistic Studies Using Time-Resolved Techniques

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and discovering new ones. While traditional spectroscopic and kinetic studies provide valuable information, advanced time-resolved techniques are necessary to observe the fleeting intermediates and transition states that dictate reaction outcomes.

Future research will increasingly employ techniques such as:

Femtosecond Transient Absorption Spectroscopy: This technique allows for the study of chemical events on timescales of femtoseconds to picoseconds. nd.eduwikipedia.org By using pump-probe laser setups, researchers can initiate a reaction with one laser pulse and monitor the subsequent changes in absorption with a second pulse, providing direct information on the kinetics and dynamics of excited states and reactive intermediates. nd.eduwikipedia.org

Time-Resolved Resonance Raman Spectroscopy: This powerful tool provides structural information on short-lived intermediates in chemical reactions. dntb.gov.uanih.gov By tuning the laser wavelength to match an electronic transition of a transient species, the Raman signal is significantly enhanced, allowing for the vibrational "fingerprint" of the intermediate to be captured. nih.gov This technique can provide detailed insights into the bonding and geometry of species that exist for only microseconds or even femtoseconds. nih.gov

These advanced spectroscopic methods will enable a more complete picture of the potential energy surfaces of reactions involving this compound, leading to more rational control over reaction pathways and product selectivity.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

For this compound chemistry, AI and ML can be applied to:

Predict Reaction Outcomes: ML models can predict the major product, yield, and selectivity of reactions based on the structure of the reactants, catalysts, and reaction conditions. medium.comeurekalert.org This predictive capability can save significant time and resources by prioritizing promising reaction conditions for experimental validation.

Optimize Reaction Conditions: Machine learning algorithms can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst loading) to identify the optimal conditions for a desired outcome. medium.com

Discover New Reactions and Catalysts: By identifying patterns in reactivity data that may not be apparent to human chemists, AI can suggest novel reaction pathways and catalyst designs. digitellinc.comresearchgate.netumich.eduacs.orgu-tokyo.ac.jp This has the potential to accelerate the discovery of new transformations for this compound and its derivatives.

The integration of AI with automated synthesis platforms could further revolutionize the field, enabling a closed-loop system where AI proposes reactions, robots perform the experiments, and the results are fed back to the AI to refine its predictive models. chemai.io

Table 2: Applications of AI/ML in this compound Chemistry

| Application | Description | Potential Impact |

|---|---|---|

| Reaction Outcome Prediction | Predicting the products, yields, and selectivity of reactions. medium.commit.edu | Reduced number of trial-and-error experiments, faster discovery of new reactions. |

| Reaction Optimization | Identifying the optimal reaction conditions to maximize yield and selectivity. medium.com | More efficient and cost-effective synthesis of target molecules. |

| Catalyst Design | Proposing novel catalyst structures with enhanced activity and selectivity. researchgate.netumich.eduu-tokyo.ac.jp | Accelerated discovery of new and improved catalytic systems. |

| Retrosynthesis Planning | Devising synthetic routes to complex target molecules. | More efficient design of synthetic strategies for complex derivatives. |

Exploration of Bio-Inspired Catalysis for Selective Transformations

Nature provides a vast inspiration for the development of highly selective and efficient catalysts. Enzymes, for example, can catalyze complex chemical transformations with unparalleled precision, often under mild conditions. nih.gov The exploration of bio-inspired catalysis represents a significant opportunity for advancing the chemistry of this compound.

Future research in this area will focus on:

Enzymatic Reductions: Alcohol dehydrogenases (ADHs) and other ketoreductases can be used for the asymmetric reduction of the ketone group in this compound and its derivatives to produce valuable chiral alcohols. organic-chemistry.orgmdpi.comrsc.orgnih.govresearchgate.net These optically active products can serve as key building blocks in the synthesis of pharmaceuticals and other fine chemicals. nih.govnih.gov

Biomimetic Catalysts: The design of synthetic catalysts that mimic the structure and function of enzyme active sites is a rapidly growing field. These "artificial enzymes" can offer the high selectivity of biocatalysts while being more robust and versatile.

Directed Evolution: Modern techniques in protein engineering, such as directed evolution, allow for the tailoring of enzymes to specific substrates and reaction conditions. researchgate.net This approach can be used to develop highly efficient and selective biocatalysts for the transformation of non-natural substrates like derivatives of this compound.

By harnessing the power of biology, researchers can develop new catalytic systems that enable highly selective and sustainable transformations of this compound that are difficult or impossible to achieve with traditional chemical methods.

New Computational Approaches for Enhanced Predictive Modeling

Computational chemistry has become an indispensable tool in modern chemical research, providing insights into molecular structure, bonding, and reactivity that can be difficult to obtain through experiments alone. For this compound, new computational approaches will be key to developing a deeper, more predictive understanding of its chemical behavior.

Future research will leverage:

Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure of this compound and its derivatives, providing information about their reactivity and the mechanisms of their reactions. acs.org For example, DFT can be used to calculate the energies of reactants, products, and transition states, allowing for the prediction of reaction barriers and the elucidation of reaction pathways. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of molecules over time, providing insights into conformational changes, solvent effects, and the interactions between molecules. This can be particularly useful for understanding enzyme-substrate interactions in biocatalytic transformations or for modeling the behavior of derivatives in complex environments. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach combines the accuracy of quantum mechanics for describing the reactive part of a system with the efficiency of molecular mechanics for the surrounding environment. QM/MM methods are particularly well-suited for modeling enzymatic reactions, where the active site is treated with a high level of theory while the rest of the protein and solvent are treated with a more approximate method. diva-portal.org

These advanced computational methods, often used in conjunction with experimental data and machine learning, will enable the development of highly accurate predictive models for the reactivity of this compound and its derivatives, guiding the design of new molecules and reactions with desired properties. nih.govresearchgate.net

Q & A

Q. What are the standard synthetic protocols for preparing Methyl 2-ethylbenzoylformate, and how can purity be validated?